molecular formula C12H8N4O3 B2888067 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid CAS No. 1421244-87-2

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

Cat. No.: B2888067
CAS No.: 1421244-87-2
M. Wt: 256.221
InChI Key: ZEJLXQWPLCTAJY-UHFFFAOYSA-N
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Description

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound with a unique structure that combines pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the pyrazolo[5,1-c][1,2,4]triazine core. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-oxo-7-phenyl-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-11-10(12(18)19)14-13-9-6-8(15-16(9)11)7-4-2-1-3-5-7/h1-6,15H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGAYAIFSHMGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NN=C(C(=O)N3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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